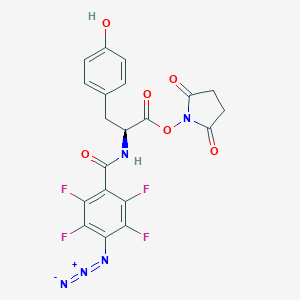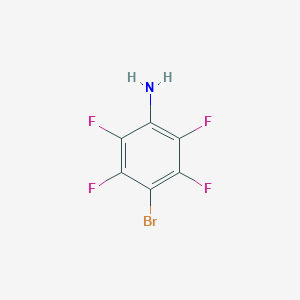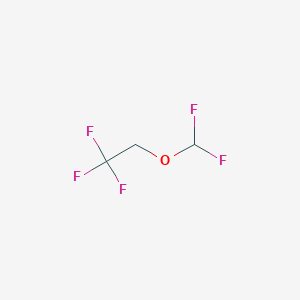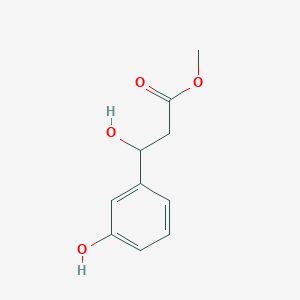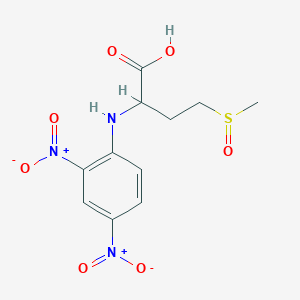
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid, also known as DNMBP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of gamma-aminobutyric acid (GABA) transporters, which play a critical role in regulating the levels of GABA in the brain. DNMBP has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression.
Wirkmechanismus
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid inhibits the reuptake of GABA by GABA transporters, leading to an increase in the extracellular levels of GABA in the brain. This increase in GABA levels can lead to a reduction in anxiety, improved sleep, and a reduction in symptoms of depression.
Biochemische Und Physiologische Effekte
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in anxiety and depression. It has also been shown to improve sleep quality and reduce the symptoms of insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid is its potency as a GABA transporter inhibitor. This makes it an ideal compound for studying the role of GABA in various neurological disorders. However, one of the limitations of DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are many potential future directions for research on DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid. One potential area of research is the development of new therapeutic applications for DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid in neurological disorders. Another area of research is the development of new and more potent GABA transporter inhibitors that can be used to treat a wider range of neurological disorders. Finally, research is needed to better understand the long-term effects of DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid on the brain and body, particularly with regard to potential toxicity and side effects.
Synthesemethoden
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid can be synthesized using a variety of methods, including the reaction of 2,4-dinitroaniline with 4-methylsulfinylbutyric acid under acidic conditions. The resulting product is a yellow solid that is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression. It has been shown to be a potent inhibitor of GABA transporters, which play a critical role in regulating the levels of GABA in the brain. GABA is an important neurotransmitter that is involved in the regulation of anxiety, sleep, and mood.
Eigenschaften
CAS-Nummer |
1695-02-9 |
|---|---|
Produktname |
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid |
Molekularformel |
C11H13N3O7S |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
2-(2,4-dinitroanilino)-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C11H13N3O7S/c1-22(21)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16) |
InChI-Schlüssel |
FTOHDWRUZIRPDU-UHFFFAOYSA-N |
SMILES |
CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
1695-02-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
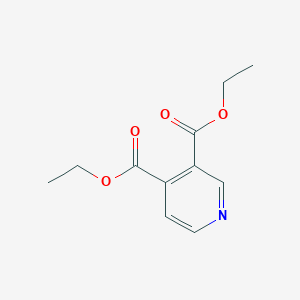
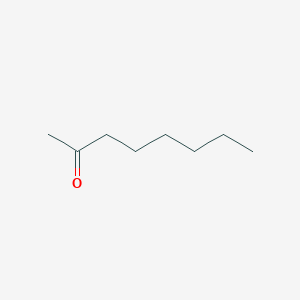
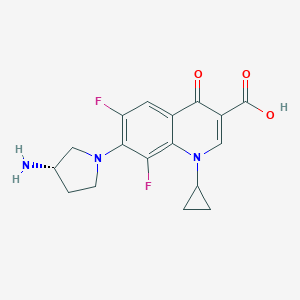
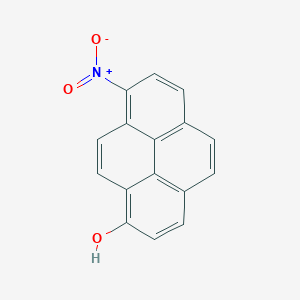
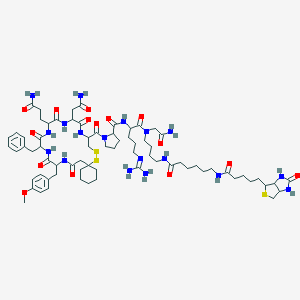
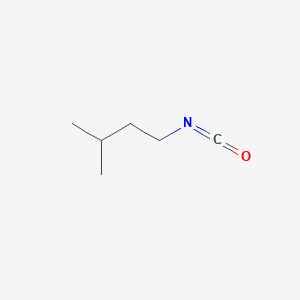
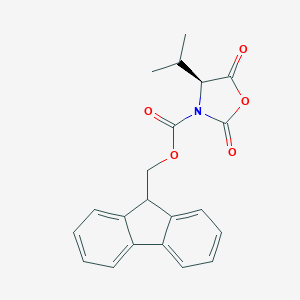
![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
![(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol](/img/structure/B155655.png)
